2-Chloro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-3-carboxamide
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Overview
Description
2-Chloro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a chloro group and a carboxamide group The compound also contains a phenylethyl group with a methylsulfinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of pyridine-3-carboxamide, followed by the introduction of the phenylethyl group through a Friedel-Crafts alkylation. The methylsulfinyl group can be introduced via oxidation of a methylthio precursor using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary amines, thiols.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and methylsulfinyl groups could enhance its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-methylthio-1-phenylethyl)pyridine-3-carboxamide: Similar structure but with a methylthio group instead of a methylsulfinyl group.
2-Chloro-N-(2-methylsulfonyl-1-phenylethyl)pyridine-3-carboxamide: Contains a methylsulfonyl group instead of a methylsulfinyl group.
Uniqueness
The presence of the methylsulfinyl group in 2-Chloro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-3-carboxamide distinguishes it from similar compounds. This functional group can influence the compound’s reactivity, solubility, and binding properties, making it unique for specific applications.
Properties
IUPAC Name |
2-chloro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-21(20)10-13(11-6-3-2-4-7-11)18-15(19)12-8-5-9-17-14(12)16/h2-9,13H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRNORQCZKIBKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC(C1=CC=CC=C1)NC(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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